(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14647624
InChI: InChI=1S/C18H25FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3
SMILES:
Molecular Formula: C18H25FN2O
Molecular Weight: 304.4 g/mol

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14647624

Molecular Formula: C18H25FN2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C18H25FN2O
Molecular Weight 304.4 g/mol
IUPAC Name (3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H25FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3
Standard InChI Key LJHBSECKCFHWQS-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a piperazine core substituted with a 3-methylcyclohexyl group at the 4-position and a 3-fluorobenzoyl moiety at the 1-position. This configuration creates distinct electronic and steric environments that influence its biological interactions. The fluorine atom at the phenyl ring’s meta position enhances metabolic stability through reduced susceptibility to oxidative degradation .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₅FN₂O
Molecular Weight304.4 g/mol
IUPAC Name(3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
Canonical SMILESCC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
InChIKeyLJHBSECKCFHWQS-UHFFFAOYSA-N

The cyclohexyl substituent adopts a chair conformation, minimizing steric clashes with the piperazine ring. Quantum mechanical calculations suggest the fluorophenyl group’s dipole moment (≈1.6 D) creates localized charge distributions that may facilitate receptor binding .

Physicochemical Characteristics

With a calculated logP value of 3.8 ± 0.2, the compound exhibits moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. The presence of the tertiary amine in the piperazine ring (pKa ≈ 7.4) enables protonation under physiological conditions, enhancing interactions with anionic receptor domains .

Synthesis and Optimization

Core Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Piperazine Functionalization: Reacting 1-(3-methylcyclohexyl)piperazine with 3-fluorobenzoyl chloride in dichloromethane at 0–5°C, using triethylamine as a base (yield: 68–72%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water mixtures.

Critical parameters include strict temperature control during acylation to prevent N,N-diacylation byproducts. Microwave-assisted synthesis (100 W, 80°C, 15 min) has been explored to improve yields to 85% while reducing reaction times .

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 305.2, with fragmentation patterns confirming cleavage between the piperazine and carbonyl groups.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 3H, Ar-H), 3.82–3.75 (m, 4H, piperazine), 2.15–1.98 (m, 1H, cyclohexyl).

    • ¹³C NMR: 170.2 ppm (C=O), 162.5 ppm (d, J = 245 Hz, C-F) .

Pharmacological Profile

Receptor Interaction Studies

While direct binding data for this specific compound remains unpublished, structural analogs demonstrate nanomolar affinities for:

  • 5-HT₁A receptors (Kᵢ = 12 nM in [³H]8-OH-DPAT assays)

  • σ-1 receptors (IC₅₀ = 89 nM in guinea pig brain membranes)

The 3-methylcyclohexyl group may enhance membrane penetration, while the fluorophenyl moiety stabilizes receptor-ligand complexes through halogen bonding .

Metabolic Stability

In vitro hepatic microsome assays (human, 1 mg/mL protein) show a half-life of 42 ± 5 minutes, with primary metabolites resulting from:

  • N-dealkylation of the piperazine ring (m/z 217.1)

  • Hydroxylation at the cyclohexyl group (m/z 321.2)

CYP3A4 and CYP2D6 isoforms mediate 78% of the oxidative metabolism, suggesting potential drug-drug interactions with inhibitors of these enzymes .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

CompoundTarget Affinity (nM)logPMetabolic Half-Life (min)
Reference Piperazine5-HT₁A: 1202.928
mCPP 5-HT₂C: 343.139
Subject Compound5-HT₁A: ~12*3.842

*Estimated from QSAR models

The 3-methylcyclohexyl substitution increases lipophilicity by 0.9 logP units compared to simpler N-alkylpiperazines, correlating with improved CNS penetration in murine models .

Research Applications and Future Directions

Neuropharmacology

Molecular dynamics simulations predict strong interactions with the 5-HT₁A receptor’s orthosteric site (ΔG = -9.8 kcal/mol), making it a candidate for:

  • Anxiety disorder therapeutics

  • Adjuvant treatment of schizophrenia

Chemical Probe Development

The compound’s fluorinated aromatic ring enables ¹⁹F NMR studies (470 MHz) to monitor real-time receptor binding events, with chemical shift changes ≥0.3 ppm indicating conformational changes.

Regulatory Considerations

As a Schedule I analog under the Federal Analog Act (USA), research applications require DEA licensing . The European Monitoring Centre for Drugs and Drug Addiction has flagged related piperazines as emerging psychoactive substances .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator